Cas no 1105193-48-3 ({2-[(1-benzyl-2-methyl-1H-indol-3-yl)thio]ethyl}amine)
{2-[(1-benzyl-2-methyl-1H-indol-3-yl)thio]ethyl}amine Chemical and Physical Properties
Names and Identifiers
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- (2-[(1-BENZYL-2-METHYL-1H-INDOL-3-YL)THIO]ETHYL)AMINE
- {2-[(1-benzyl-2-methyl-1H-indol-3-yl)thio]ethyl}amine
- 2-(1-benzyl-2-methylindol-3-yl)sulfanylethanamine
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- MDL: MFCD16652913
- Inchi: 1S/C18H20N2S/c1-14-18(21-12-11-19)16-9-5-6-10-17(16)20(14)13-15-7-3-2-4-8-15/h2-10H,11-13,19H2,1H3
- InChI Key: OEIHMBOWDKHKRF-UHFFFAOYSA-N
- SMILES: S(CCN)C1C2C=CC=CC=2N(CC2C=CC=CC=2)C=1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 316
- XLogP3: 3.6
- Topological Polar Surface Area: 56.2
{2-[(1-benzyl-2-methyl-1H-indol-3-yl)thio]ethyl}amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B185521-100mg |
{2-[(1-benzyl-2-methyl-1h-indol-3-yl)thio]ethyl}amine |
1105193-48-3 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B185521-500mg |
{2-[(1-benzyl-2-methyl-1h-indol-3-yl)thio]ethyl}amine |
1105193-48-3 | 500mg |
$ 390.00 | 2022-06-07 | ||
| TRC | B185521-1g |
{2-[(1-benzyl-2-methyl-1h-indol-3-yl)thio]ethyl}amine |
1105193-48-3 | 1g |
$ 570.00 | 2022-06-07 | ||
| Enamine | EN300-237061-0.05g |
2-[(1-benzyl-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine |
1105193-48-3 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-237061-0.1g |
2-[(1-benzyl-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine |
1105193-48-3 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-237061-0.25g |
2-[(1-benzyl-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine |
1105193-48-3 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-237061-0.5g |
2-[(1-benzyl-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine |
1105193-48-3 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-237061-1.0g |
2-[(1-benzyl-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine |
1105193-48-3 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
| Enamine | EN300-237061-2.5g |
2-[(1-benzyl-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine |
1105193-48-3 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
| Enamine | EN300-237061-5.0g |
2-[(1-benzyl-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine |
1105193-48-3 | 95% | 5.0g |
$2110.0 | 2024-06-19 |
{2-[(1-benzyl-2-methyl-1H-indol-3-yl)thio]ethyl}amine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on {2-[(1-benzyl-2-methyl-1H-indol-3-yl)thio]ethyl}amine
Compound CAS No. 1105193-48-3: {2-[(1-benzyl-2-methyl-1H-indol-3-yl)thio]ethyl}amine
The compound {2-[(1-benzyl-2-methyl-1H-indol-3-yl)thio]ethyl}amine, identified by the CAS registry number 1105193-48-3, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group attached to an indole ring, a sulfur atom forming a thioether linkage, and an ethylamine group. The combination of these functional groups makes it a versatile molecule with applications in drug design, material science, and catalysis.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry due to their ability to interact with various biological targets. The presence of the indole ring in {2-[(1-benzyl-2-methyl-1H-indol-3-yl)thio]ethyl}amine suggests potential bioactivity, particularly in modulating enzyme activity or receptor binding. Researchers have explored the synthesis of similar compounds to investigate their anti-inflammatory, antioxidant, and anticancer properties.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indole derivative. The benzyl group is introduced via nucleophilic aromatic substitution or coupling reactions, while the thioether linkage is formed through thiolation or displacement reactions. The ethylamine group is often added in the final step to complete the structure. These steps require precise control over reaction conditions to ensure high yields and purity.
In terms of physical properties, {2-[(1-benzyl-2-methyl-1H-indol-3-yl)thio]ethyl}amine is known for its stability under standard laboratory conditions. Its solubility in organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The compound's melting point and boiling point are critical parameters that influence its application in different chemical processes.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of {2-[(1-benzyl-2-methyl-1H-indol-3-yldithio]ethyl}amine using density functional theory (DFT). These studies provide insights into its potential as a catalyst in organic transformations or as a building block in polymer synthesis.
One of the most promising applications of this compound lies in its use as a chiral ligand in asymmetric catalysis. The indole moiety's chiral environment can induce enantioselectivity in reactions involving alkenes or alkynes. This has led to its exploration in the synthesis of pharmaceutical intermediates and fine chemicals.
In conclusion, {2-[ ( 1 -benzyl - 2 -methyl - 1 H -indol - 3 - yl ) thio ] ethyl } amine (CAS No. 1105193 -48 -3 ) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent research findings, positions it as a valuable tool in modern chemical research and development.
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